GSK-3β Inhibitory Potency of Derived Carboxamide: 5-(3-Chloro-4-methoxyphenyl) versus 5-Phenyl and 5-(4-Methoxyphenyl) Analogues
The 3-chloro-4-methoxyphenyl substituent at the 5-position of the oxazole is a critical pharmacophore for achieving sub-nanomolar GSK-3β inhibition. PF-04802367, the 4-carboxamide derivative of this compound series, exhibits an IC50 of 2.1 nM against recombinant human GSK-3β in enzyme assays. In contrast, the corresponding 5-phenyl and 5-(4-methoxyphenyl) analogues of the same carboxamide series show IC50 values of >1000 nM and 150 nM respectively, representing an activity loss of >476-fold and 71-fold [1]. This demonstrates that both the chlorine atom at the meta position and the methoxy group at the para position of the 5-phenyl ring are required for optimal potency.
| Evidence Dimension | GSK-3β inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 2.1 nM (PF-04802367; 5-(3-chloro-4-methoxyphenyl) carboxamide derivative of target compound scaffold) |
| Comparator Or Baseline | 5-phenyl analogue: >1000 nM; 5-(4-methoxyphenyl) analogue: 150 nM |
| Quantified Difference | >476-fold loss vs 5-phenyl; 71-fold loss vs 5-(4-methoxyphenyl) lacking ortho-chloro |
| Conditions | Recombinant human GSK-3β enzyme assay (ADP-Glo format) |
Why This Matters
Procuring the incorrect 5-aryl-oxazole intermediate directly predetermines a multi-hundred-fold deficit in target potency, rendering the final compound unsuitable for any program requiring GSK-3β engagement.
- [1] Liang SH, Chen JM, Normandin MD, et al. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (PF-04802367) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging. Angew Chem Int Ed Engl. 2016;55(33):9601-9605. Supporting Information, Table S1. View Source
